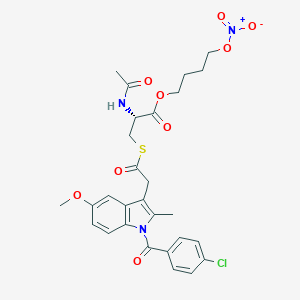

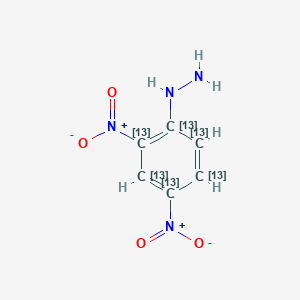

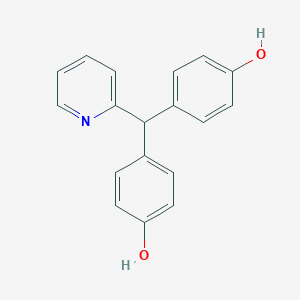

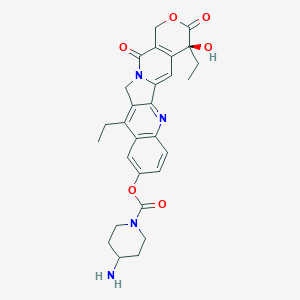

![molecular formula C15H13ClF2N4 B024429 7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine CAS No. 286456-54-0](/img/structure/B24429.png)

7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

描述

Synthesis Analysis

The synthesis of related triazolo[4,3-b]pyridazine derivatives often involves multi-step chemical reactions that start with basic heterocyclic precursors. For example, a similar compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized through a process involving treating specific acetic acid with hydrazinylpyridazine, followed by subsequent reactions with lutidine and tetrafluoroborate in cold conditions. The final product was obtained after heating with chloroamine T in ethanol (Sallam et al., 2021).

Molecular Structure Analysis

The molecular structure of triazolo[4,3-b]pyridazine derivatives is characterized using techniques like X-ray diffraction (XRD), NMR, IR, and mass spectrometry. These compounds tend to crystallize in specific crystal systems, with their structures further elucidated through density functional theory (DFT) calculations and Hirshfeld surface analysis. Such studies reveal the nature of intermolecular interactions, including hydrogen bonding and other non-covalent interactions that influence the compound's stability and reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of triazolo[4,3-b]pyridazine derivatives can be studied through their participation in various chemical reactions, including nucleophilic substitution and cycloadditions. These reactions are crucial for modifying the core structure to enhance biological activity or alter physical and chemical properties for specific applications (Oishi et al., 1987).

Physical Properties Analysis

The physical properties, including crystallinity, melting points, and solubility, are essential for understanding the behavior of triazolo[4,3-b]pyridazine derivatives in various environments. These properties are typically determined experimentally and can be influenced by the compound's molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties of triazolo[4,3-b]pyridazine derivatives, such as acidity, basicity, and reactivity towards different reagents, provide insights into their potential pharmaceutical applications. For instance, modifications to the triazolo[4,3-b]pyridazine core can lead to compounds with varied biological activities, including anticonvulsant, anxiolytic, and antitubulin activities (Sallam et al., 2022).

科学研究应用

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, including pyridazine and triazole variants, have shown significant potential in organic synthesis, catalysis, and drug applications. They are noted for their versatility as synthetic intermediates and their biological importance, with applications in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019).

Antibacterial Activity of Triazole- and Pyridazine-Containing Hybrids

1,2,4-Triazole and pyridazine-containing hybrids have demonstrated significant potential as broad-spectrum antibacterial agents against various clinically significant organisms, including drug-resistant forms. This suggests the role of triazole and pyridazine derivatives in developing new antibacterial agents with dual or multiple mechanisms of action (Jie Li & Junwei Zhang, 2021).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold has been identified as crucial for producing bioactive molecules with therapeutic applications in medicine. This review of imidazo[1,2-b]pyridazine-containing derivatives highlights their significance in developing new compounds with enhanced pharmacokinetic profiles and efficiency, hinting at the potential of closely related triazolo[4,3-b]pyridazine derivatives in similar applications (Amanda Garrido et al., 2021).

安全和危害

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

未来方向

This involves looking at potential future research directions. It could include potential applications of the compound, improvements in synthesis methods, or new reactions that the compound could undergo.

I hope this general approach helps! If you have a specific compound or topic you’d like information on, feel free to ask!

属性

IUPAC Name |

7-tert-butyl-6-chloro-3-(2,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF2N4/c1-15(2,3)10-7-12-19-20-14(22(12)21-13(10)16)9-6-8(17)4-5-11(9)18/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXWCQOQLLVREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460335 | |

| Record name | 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |

CAS RN |

286456-54-0 | |

| Record name | 6-Chloro-3-(2,5-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

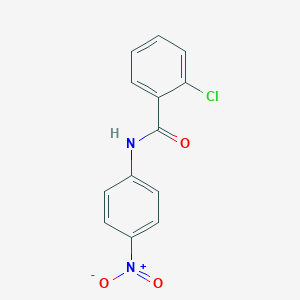

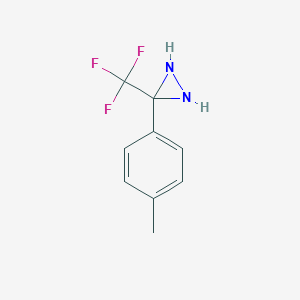

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)